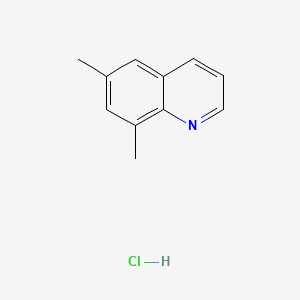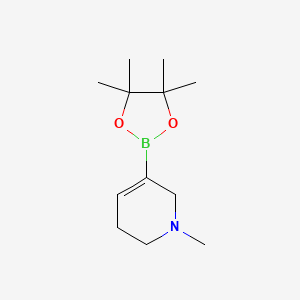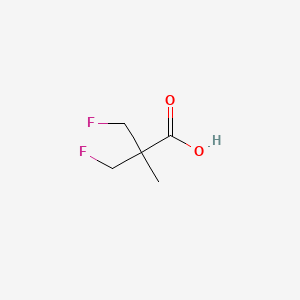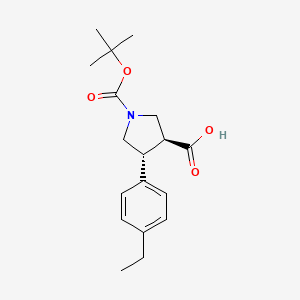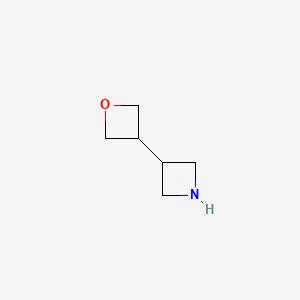
3-(Oxetan-3-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Oxetan-3-yl)azetidine” is a chemical compound that is part of the azetidine and oxetane families . These families are known for their small, polar, and non-planar motifs .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in various studies . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .Molecular Structure Analysis
The molecular structure of “3-(Oxetan-3-yl)azetidine” and related compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving “3-(Oxetan-3-yl)azetidine” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . Another reaction involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .Aplicaciones Científicas De Investigación
Organic Chemistry
- Application : Synthesis of new azetidine and oxetane amino acid derivatives .
- Method : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Medicinal Chemistry
- Application : Use of oxetanes in medicinal chemistry .
- Method : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Results : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
Oxetanes and azetidines continue to draw significant interest in medicinal chemistry . They are increasingly employed in medicinal chemistry, and their development has been accompanied by considerable advances in the synthesis of oxetane motifs . Future research may focus on further exploring their potential uses and developing new synthesis methods.
Propiedades
IUPAC Name |
3-(oxetan-3-yl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUSNVIHCUYFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744743 |
Source


|
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxetan-3-yl)azetidine | |
CAS RN |
1273562-98-3 |
Source


|
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

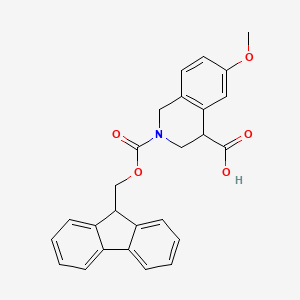
![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

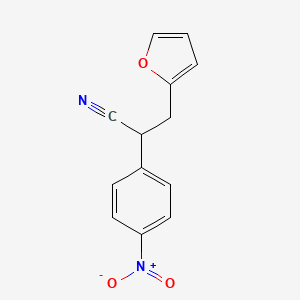
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
